Enantiomeric Excess Defines Chiral Fidelity: >99% ee vs. Racemic and R-Enantiomer Baselines
The (S)-enantiomer of Ethyl 2-(benzylamino)propanoate (CAS 54159‑18‑1) is supplied with a minimum enantiomeric excess (ee) of 99%, as confirmed by chiral HPLC analysis. In contrast, the racemic mixture (DL-Alanine, N-(phenylmethyl)-, ethyl ester, CAS 64892‑53‑1) and the isolated (R)-enantiomer (CAS 120571‑58‑6) exhibit ee values of <5% and >98%, respectively. This >99% ee specification for the target compound ensures a >40‑fold reduction in the undesired enantiomer relative to the racemate, which is critical for studies where biological activity resides solely in the (S)-configuration.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee ((S)-enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 64892‑53‑1): <5% ee |
| Quantified Difference | >94 percentage point increase in ee |
| Conditions | Chiral HPLC using a Chiralpak IA column; mobile phase: n-hexane/isopropanol (90:10); flow rate: 1.0 mL/min; detection at 254 nm. |
Why This Matters
For stereospecific target engagement or asymmetric catalysis, the use of the >99% ee (S)-enantiomer minimizes confounding off‑target effects and maximizes reaction yield and selectivity.
